Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of piperidinecarboxylates This compound is known for its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The reaction begins with the preparation of the 2,5-dimethylaniline derivative. This is achieved by reacting 2,5-dimethylaniline with an appropriate acylating agent under controlled conditions.
Coupling with Piperidine: The anilino intermediate is then coupled with a piperidine derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the anilino moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the anilino moiety. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted piperidine or anilino derivatives
Scientific Research Applications
ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications. It is being explored for its activity against certain diseases, including its potential as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE: This compound has a similar structure but with a different substitution pattern on the anilino moiety. The difference in substitution can lead to variations in chemical reactivity and biological activity.
METHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE: This compound has a methyl ester group instead of an ethyl ester. The change in ester group can affect the compound’s solubility and pharmacokinetic properties.
ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PYRROLIDINECARBOXYLATE: This compound has a pyrrolidine ring instead of a piperidine ring. The difference in ring size can influence the compound’s binding affinity to molecular targets.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE in scientific research.
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 1-[3-(2,5-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-4-24-19(23)16-7-10-21(11-8-16)12-9-18(22)20-17-13-14(2)5-6-15(17)3/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,22) |
InChI Key |
WZJDAXVGOFTSII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C |
solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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